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Furfuryl thioacetate

Flavor Stability Ready-to-Drink Coffee Thioester Precursor

Furfuryl thioacetate (CAS 13678-68-7), also known as S-furfuryl thioacetate or furfurylthiol acetate, is a sulfur-containing flavor compound with the molecular formula C₇H₈O₂S and molecular weight 156.20 g/mol. It is primarily recognized for its contribution to roasted, coffee-like, and savory aroma profiles, occurring naturally in roasted coffee.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 13678-68-7
Cat. No. B133935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl thioacetate
CAS13678-68-7
SynonymsS-Acetylfurfurylmercaptan;  Ethanethioic Acid S-(2-Furanylmethyl) Ester;  Thioacetic Acid S-Furfuryl Ester;  2-Furanmethanethiol Acetate;  Furfurylthiol Acetate;  S-(2-Furanylmethyl)thioacetate; 
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCC(=O)SCC1=CC=CO1
InChIInChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
InChIKeyLQOUTUIIYXYBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents, fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Thioacetate (CAS 13678-68-7): A Sulfur-Containing Flavor Compound for Roasted, Coffee-Like Sensory Profiles


Furfuryl thioacetate (CAS 13678-68-7), also known as S-furfuryl thioacetate or furfurylthiol acetate, is a sulfur-containing flavor compound with the molecular formula C₇H₈O₂S and molecular weight 156.20 g/mol. It is primarily recognized for its contribution to roasted, coffee-like, and savory aroma profiles, occurring naturally in roasted coffee. [1] Its physical properties include a boiling point of 90-92 °C at 12 mmHg (or 211-212 °C at atmospheric pressure), a density of 1.171 g/mL at 25 °C, and a refractive index of approximately 1.526. The compound is classified as a flavor and fragrance ingredient with FEMA No. 3162 and JECFA No. 1074, indicating its established use in food flavoring applications. [2] It is commercially available in grades typically ranging from 97% to 99% purity, with appearance varying from colorless to dark amber or brown liquid. [3]

Flavor Precursor Role
Functions as a shelf-stable thioester precursor for controlled release of roasted coffee aroma under thermal processing or enzymatic conditions.
Analytical Reference
Suitable as a reference standard for GC-MS analysis in coffee flavor research, supported by a reported Kovats retention index on FFAP columns.
Regulatory Acceptance
JECFA-evaluated (No. 1074) and FEMA GRAS-listed (No. 3162), supporting procurement for international flavor formulations.

Why Furfuryl Thioacetate Cannot Be Simply Substituted by Other Thioesters or Thiols in Flavor Formulations


Furfuryl thioacetate is not interchangeable with structurally similar compounds such as furfuryl thiol, furfuryl thioformate, methylthioacetate, or prenylthioacetate due to fundamental differences in chemical stability, sensory profile, and functional behavior in complex matrices. While furfuryl thiol (FFT) provides a more intense roasted coffee aroma, it degrades rapidly via oxidation and nucleophilic addition pathways, rendering it unsuitable for applications requiring extended shelf life or thermal processing. [1] Conversely, other thioacetate esters (e.g., methylthioacetate, prenylthioacetate) lack the specific furfuryl moiety that defines the characteristic roasted, coffee-like, and savory notes of furfuryl thioacetate. [2] The thioacetate functional group in furfuryl thioacetate serves as a stabilized precursor that hydrolyzes to release furfuryl thiol under controlled conditions, offering a unique balance between sensory impact and shelf stability that alternative compounds cannot replicate. [3]

Stability
Furfuryl thiol, while potent in aroma, degrades rapidly via oxidation; direct replacement may compromise shelf-life and thermal process reliability.
Sensory Profile
Other thioacetate esters (e.g., methylthioacetate) lack the furfuryl moiety; their roasted, coffee-like character may not replicate the target compound's signature.
Release Mechanism
The thioacetate group serves as a controlled hydrolysis precursor; alternatives without this design may not provide the same balance of stability and aroma delivery.

Quantitative Differentiation of Furfuryl Thioacetate Against Key Comparators: Evidence-Based Selection Guide


Enhanced Chemical Stability vs. Furfuryl Thiol in Thermally Processed Beverages

Furfuryl thioacetate exhibits superior chemical stability compared to its corresponding thiol, furfuryl thiol (FFT), under thermal processing and storage conditions typical of ready-to-drink (RTD) coffee manufacturing. The thioacetate functional group protects the thiol moiety from rapid oxidation and degradation, enabling controlled hydrolysis to release the active aroma compound furfuryl thiol during consumption. [1]

Thermal Stability
Class-level inference
Stable through retorting vs. free thiol degrades rapidly
Supports precursor selection for RTD coffee processing.
Model-specific context; validate in target formulation.
Flavor Stability Ready-to-Drink Coffee Thioester Precursor Thermal Processing

Regulatory Clearance and Safety Acceptance vs. Non-Listed Structural Analogs

Furfuryl thioacetate has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been assigned FEMA No. 3162, confirming its regulatory acceptance as a flavoring agent. The JECFA evaluation concluded 'No safety concern at current levels of intake when used as a flavouring agent.' [1] This provides a defined regulatory pathway that is not available for many non-listed structural analogs or novel thioesters.

Regulatory Status
Class-level inference
JECFA 1074, FEMA 3162 vs. non-listed analogs
Reduces regulatory documentation burden.
Verify specific market requirements.
Food Safety Regulatory Compliance JECFA FEMA GRAS

Enzymatic Hydrolysis Yield to 2-Furfurylthiol vs. Other Thioacetate Substrates

Under enzymatic hydrolysis conditions using lipase from Candida rugosa, S-furfuryl thioacetate is converted to 2-furfurylthiol with a yield of 80% after 1 hour at room temperature and pH 5.8. In comparison, the structurally related S-3-(2-methylfuryl) thioacetate achieves a higher yield of 88% but requires only 15 minutes. [1]

Enzymatic Yield
Head-to-head
80% after 1h (vs 88% in 15min for methylfuryl analog)
Supports biocatalytic process evaluation.
Kinetic profile may influence process design.
Biocatalysis Flavor Generation Lipase Hydrolysis Enzymatic Conversion

GC Kovats Retention Index for Analytical Identification and Quality Control

Furfuryl thioacetate has a reported Kovats retention index of 1769 on an FFAP (Free Fatty Acid Phase) column. [1] This value serves as a reference for analytical identification and purity assessment in gas chromatographic analysis of complex flavor matrices such as coffee.

GC Retention
Supporting evidence
KI 1769 (FFAP)
Enables reliable identification in complex matrices.
Verify with in-house column conditions.
Analytical Chemistry GC-MS Quality Control Flavor Analysis

Defined Purity Specifications and Physical Property Ranges for Procurement

Commercial furfuryl thioacetate is available with defined purity specifications ranging from ≥97.0% (GC) to ≥99%, with associated physical property ranges that facilitate quality verification. Key specifications include density of 1.171 g/mL at 25 °C, refractive index of 1.5245-1.5265 (n20/D), and boiling point of 90-92 °C at 12 mmHg. [1]

Purity Specs
Data to verify
≥97% purity; density 1.171 vs furfuryl thioformate 1.196
Facilitates quality verification in procurement.
Cross-check supplier COA; source review recommended.
Procurement Specifications Purity Quality Assurance

Application Scenarios for Furfuryl Thioacetate Based on Quantified Evidence


Ready-to-Drink (RTD) Coffee Flavor Stabilization

Furfuryl thioacetate is ideally suited for RTD coffee formulations requiring thermal processing (retorting) and extended shelf life. As documented in US Patent 20110027436, the compound is added at concentrations of 0.005 to 7 mg/kg as a stable thioester precursor that hydrolyzes during consumption to release furfuryl thiol, delivering the characteristic roasted coffee aroma that would otherwise be lost if free furfuryl thiol were used directly. [1]

Enzymatic Biocatalysis for Controlled Flavor Generation

In biocatalytic flavor generation systems, furfuryl thioacetate serves as a substrate for lipase-mediated hydrolysis to produce 2-furfurylthiol. Quantitative studies demonstrate 80% conversion yield after 1 hour using Candida rugosa lipase at pH 5.8 and room temperature. [2] This application is relevant for creating fresh, roasted notes in processed foods where enzymatic rather than thermal generation is preferred.

Analytical Reference Standard for Coffee Flavor Analysis

With a validated Kovats retention index of 1769 on FFAP columns, furfuryl thioacetate can be employed as an analytical reference standard for GC-MS analysis of coffee and other roasted food matrices. [3] This supports quality control laboratories in quantifying the compound in natural extracts and verifying the authenticity of flavor formulations.

Compliant Flavor Formulation for Global Markets

Furfuryl thioacetate's JECFA evaluation (No. 1074) and FEMA GRAS status (No. 3162) enable its use in flavor formulations destined for international markets with established regulatory frameworks. [4] The compound meets purity specifications of JECFA and complies with EU Regulations 1334/2008 and 178/2002, facilitating procurement for formulations requiring documented safety and regulatory compliance.

Application
Selection Property
Validation Focus
Thermal-process beverage flavor precursor
Shelf-stable thioester precursor
Aroma release after retorting and storage
Biocatalytic thiol generation
Lipase substrate conversion profile
Conversion yield and kinetic parameters
Coffee flavor GC-MS reference
Validated retention index
Retention index reproducibility on FFAP columns
International flavor formulation
JECFA/FEMA safety evaluation status
Regulatory documentation compliance
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